

M-1211 covalent interaction with Cysteine 329

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M-1211

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An In-depth Technical Guide to the Covalent Interaction of M-1121 with Cysteine 329 of Menin

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-1121 is a potent, orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in MLL-rearranged leukemias. This guide provides a detailed technical overview of the mechanism of action of M-1121, focusing on its specific covalent interaction with the Cysteine 329 residue within the MLL binding pocket of menin. We will explore the biochemical and cellular activity of M-1121, present key quantitative data, and provide detailed experimental protocols for the assays cited. Furthermore, this document includes visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of M-1121's function.

Introduction

Chromosomal translocations involving the MLL1 gene are hallmarks of aggressive acute leukemias in both adults and infants, with a particularly poor prognosis for the latter. These translocations result in the production of oncogenic MLL fusion proteins. The interaction between these MLL fusion proteins and the scaffold protein menin is essential for the upregulation of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.

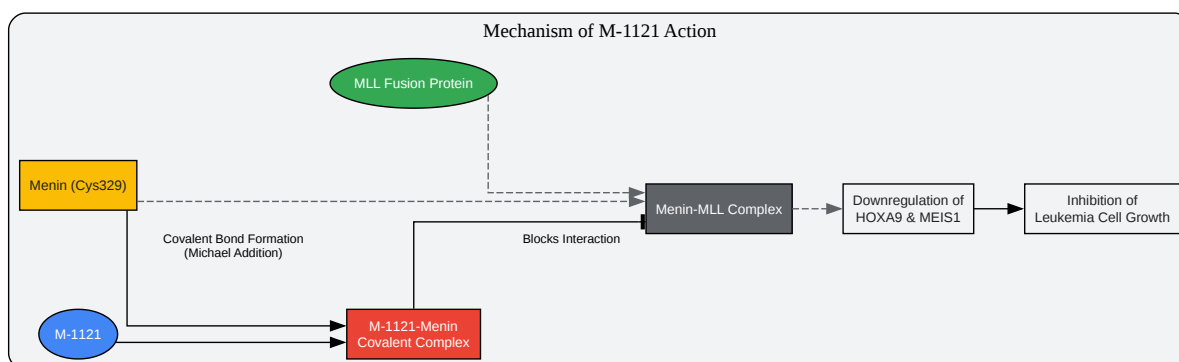
Targeting the menin-MLL interaction has emerged as a promising therapeutic strategy. M-1121 was developed as a covalent inhibitor to form a stable, irreversible bond with menin, thereby

disrupting its interaction with MLL fusion proteins and inhibiting the growth of MLL-rearranged leukemia cells. A key feature of M-1121's design is its acrylamide Michael acceptor, which specifically targets a non-catalytic cysteine residue, Cysteine 329 (Cys329), located in the MLL binding pocket of menin.[1]

Mechanism of Action: Covalent Inhibition of Menin

M-1121 acts as a covalent inhibitor by forming a specific and irreversible bond with Cysteine 329 of the menin protein.[1] This targeted covalent modification is achieved through the Michael addition reaction between the acrylamide warhead of M-1121 and the thiol group of Cys329.[1] This covalent engagement effectively blocks the binding of MLL fusion proteins to menin, leading to the downregulation of key oncogenic target genes and subsequent inhibition of leukemia cell growth.[1][2]

The stereochemistry of the linker region in M-1121 is crucial for its potent activity.[1] The specific spatial arrangement of the molecule ensures optimal positioning of the acrylamide group for reaction with Cys329 within the binding pocket.[1]



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M-1121 signaling pathway.

Quantitative Data

Table 1: In Vitro Cellular Potency of M-1121

Cell Line	MLL Status	IC50 (nM)
MV4;11	MLL-AF4	11
MOLM-13	MLL-AF9	56

Data from Zhang et al., J Med Chem, 2021.[1]

Table 2: Covalent Complex Formation with Menin Protein

Compound	Incubation Time	% Covalent Complex Formation
M-1121	10 min	36.9%
M-1121	30 min	83.4%
M-1121	60 min	85.4%
M-1121	Overnight	90.9%

Data for a closely related potent compound, Compound 19, is presented as a surrogate for M-1121's rapid kinetics, as M-1121 was the second fastest in the series. Data from Zhang et al., J Med Chem, 2021.[1]

Table 3: In Vivo Antitumor Efficacy of M-1121

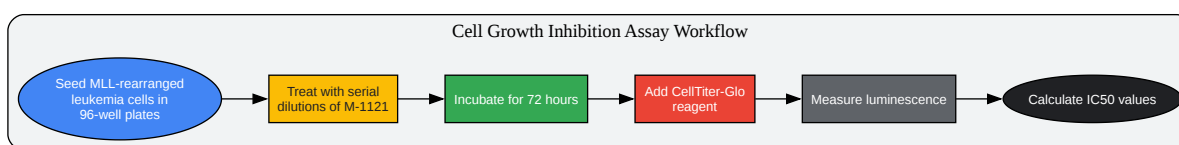
Model	Treatment	Outcome
MV4;11 Subcutaneous Xenograft	50 mg/kg, p.o., daily	32% reduction in average tumor volume by day 26
MV4;11 Disseminated Model	75 mg/kg, p.o., daily	Complete tumor regression in 10/10 mice

Data from Zhang et al., J Med Chem, 2021 and MedchemExpress datasheet.[1][2]

Experimental Protocols

Cell Growth Inhibition Assay

The potency of M-1121 in inhibiting the growth of MLL-rearranged leukemia cell lines was determined using a standard cell viability assay.



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Cell growth inhibition assay workflow.

- **Cell Seeding:** MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded into 96-well plates at an appropriate density.
- **Compound Treatment:** Cells are treated with a serial dilution of M-1121.
- **Incubation:** The plates are incubated for 72 hours under standard cell culture conditions.
- **Viability Assessment:** Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
- **Data Analysis:** Luminescence is measured using a plate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50) values.

Intact Protein Mass Spectrometry for Covalent Modification

To confirm the covalent binding of M-1121 to menin, intact protein mass spectrometry is employed.

- **Incubation:** Recombinant human menin protein is incubated with M-1121 at 37 °C for various time points.
- **Sample Preparation:** The reaction is quenched, and the protein sample is desalted and purified.
- **Mass Spectrometry Analysis:** The mass of the intact menin protein is determined using a high-resolution mass spectrometer.
- **Data Analysis:** An increase in the molecular weight of the menin protein corresponding to the molecular weight of M-1121 confirms the formation of a covalent adduct. The percentage of covalent complex formation is calculated based on the relative abundance of the modified and unmodified protein peaks.

Gene Expression Analysis by qRT-PCR

The effect of M-1121 on the expression of downstream target genes is quantified using quantitative reverse transcription PCR (qRT-PCR).

- **Cell Treatment:** MLL-rearranged leukemia cells are treated with varying concentrations of M-1121 for 24 hours.[2]
- **RNA Extraction:** Total RNA is isolated from the treated cells.
- **cDNA Synthesis:** The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- **qPCR:** Quantitative PCR is performed using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.
- **Data Analysis:** The relative expression levels of the target genes are calculated using the $\Delta\Delta C_t$ method.

Conclusion

M-1121 represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its covalent mechanism of action, specifically targeting Cysteine 329 in the menin MLL-binding pocket, provides a durable and potent inhibition of this critical protein-protein interaction. The data presented in this guide underscores the high potency and specificity of M-1121, supporting its continued development as a novel therapeutic agent for this challenging disease.

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References

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- To cite this document: BenchChem. [M-1211 covalent interaction with Cysteine 329]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568950#m-1211-covalent-interaction-with-cysteine-329]

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